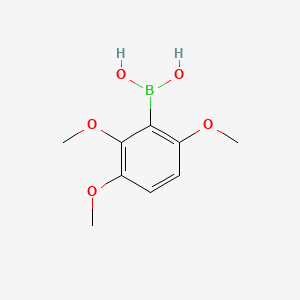

2,3,6-Trimethoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,6-trimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJYOPCURLYSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378573 | |

| Record name | 2,3,6-TRIMETHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-67-1 | |

| Record name | 2,3,6-TRIMETHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trimethoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trimethoxyphenylboronic Acid: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,3,6-trimethoxyphenylboronic acid, a polysubstituted arylboronic acid with significant potential in organic synthesis and medicinal chemistry. The strategic placement of three methoxy groups on the phenyl ring imparts unique electronic and steric properties that influence its reactivity and potential applications. This document delves into the synthesis, physicochemical properties, and reactivity of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. Through an exploration of its reactivity profile, this guide aims to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile building block in the design and synthesis of novel molecules.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] These compounds are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them invaluable reagents in the construction of complex molecular architectures.[2] The substituent pattern on the phenyl ring of a boronic acid plays a crucial role in modulating its reactivity and physical properties. Polysubstituted phenylboronic acids, such as this compound, offer a scaffold with defined steric and electronic characteristics that can be leveraged to achieve specific synthetic outcomes.

The presence of three methoxy groups in this compound, with two in the ortho positions and one in the meta position relative to the boronic acid moiety, creates a unique electronic and steric environment. The electron-donating nature of the methoxy groups can influence the nucleophilicity of the aryl group, while the ortho-substituents can introduce significant steric hindrance, impacting its reactivity in coupling reactions.[3][4] Understanding these properties is paramount for its effective application in the synthesis of complex molecules, particularly in the context of drug discovery where fine-tuning of molecular properties is critical.[5][6]

This guide will provide a detailed examination of the synthesis, properties, and reactivity of this compound, offering practical insights for its use in the laboratory.

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding polysubstituted benzene derivative, 1,2,4-trimethoxybenzene. The general and most common strategy for the synthesis of arylboronic acids involves a halogen-metal exchange followed by quenching with a trialkyl borate.[1]

Synthetic Pathway Overview

The synthesis commences with the bromination of 1,2,4-trimethoxybenzene to introduce a bromine atom at the desired position. This is followed by a lithium-halogen exchange at low temperature and subsequent reaction with a borate ester. The final step is an acidic workup to hydrolyze the boronate ester to the desired boronic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1,2,4-Trimethoxybenzene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 5-Bromo-1,2,4-trimethoxybenzene

-

Dissolve 1,2,4-trimethoxybenzene (1.0 eq) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-bromo-1,2,4-trimethoxybenzene.

Step 2: Synthesis of this compound

-

Dissolve 5-bromo-1,2,4-trimethoxybenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃BO₅ | [7] |

| Molecular Weight | 212.01 g/mol | [7] |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly reported, but for the 2,4,6-isomer, it is 96-100 °C, and for the 2,3,4-isomer, it is 74-79 °C. | [8][9] |

| Solubility | Soluble in many organic solvents like THF, DMF, and methanol. Slightly soluble in water. | [8] |

| pKa | Estimated to be around 8.5-9.0, similar to other polysubstituted phenylboronic acids. | [8] |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.9-7.5 (m, 2H, Ar-H), 3.8-4.0 (s, 9H, 3 x OCH₃), 5.0-6.0 (br s, 2H, B(OH)₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~150-160 (C-O), 110-120 (Ar-C), ~100 (C-B), 55-60 (OCH₃).

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[2] The reactivity of this compound in these couplings is influenced by both electronic and steric factors.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: Due to the steric hindrance imposed by the two ortho-methoxy groups, the choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, are often necessary to facilitate both the oxidative addition and the transmetalation steps.[3][12] These ligands promote the formation of a monoligated palladium(0) species, which is more reactive towards sterically demanding substrates.

-

Base: The choice of base is crucial for the activation of the boronic acid. A base is required to form the more nucleophilic boronate species, which then participates in the transmetalation step.[13] For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.

-

Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF are commonly used. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Dioxane/Water (e.g., 4:1 mixture)

Procedure:

-

To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), and K₃PO₄ (2.0 eq).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the solvent mixture.

-

Add the catalyst solution to the Schlenk tube.

-

Add the dioxane/water solvent mixture to the reaction vessel.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Seal the tube and heat the reaction mixture at 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Role in Drug Discovery and Development

The polysubstituted phenyl ring can act as a key pharmacophoric element, and the ability to form C-C bonds via Suzuki-Miyaura coupling allows for the rapid generation of diverse libraries of compounds for biological screening.[1] The steric bulk of the 2,3,6-trimethoxyphenyl group can be exploited to probe the steric tolerance of enzyme active sites or receptor binding pockets.

Conclusion

This compound is a valuable, albeit sterically hindered, building block for organic synthesis. Its unique substitution pattern presents both challenges and opportunities for chemists. By carefully selecting reaction conditions, particularly the catalyst, ligand, and base, this reagent can be effectively employed in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures. Its potential to introduce a sterically demanding and electronically rich moiety makes it an attractive tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity and applications is warranted to fully unlock the potential of this versatile reagent.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 2,4,6-TRIMETHOXYBENZENEBORONIC ACID price,buy 2,4,6-TRIMETHOXYBENZENEBORONIC ACID - chemicalbook [chemicalbook.com]

- 9. 118062-05-8 CAS MSDS (2,3,4-Trimethoxyphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. cris.unibo.it [cris.unibo.it]

- 11. pure.uva.nl [pure.uva.nl]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to 2,3,6-Trimethoxyphenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trimethoxyphenylboronic acid is a polysubstituted arylboronic acid, a class of compounds that has garnered significant attention in organic synthesis and medicinal chemistry. The strategic placement of three methoxy groups on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, its key characteristics, and its established and potential applications, particularly in the realm of cross-coupling reactions and drug discovery.

Core Identification: CAS Number and Molecular Structure

For unambiguous identification in research and chemical inventory management, the Chemical Abstracts Service (CAS) number is paramount.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| (2,3,6-Trimethoxyphenyl)boronic acid | 380430-67-1[1] | C₉H₁₃BO₅ | 212.01 g/mol |

The molecular structure of this compound features a benzene ring substituted with a boronic acid group [-B(OH)₂] at the 1-position, and three methoxy groups (-OCH₃) at the 2-, 3-, and 6-positions.

Caption: Molecular Structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis would logically start from 1,2,4-trimethoxybenzene, a commercially available starting material. The key step is the regioselective lithiation of the aromatic ring, followed by reaction with a borate ester and subsequent hydrolysis.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,2,4-trimethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at this temperature for 1-2 hours, then allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The methoxy groups at positions 2 and 4 direct the lithiation to the C5 position (which becomes the C6 position in the final product after renumbering based on IUPAC nomenclature for the boronic acid).

-

Borylation: The reaction mixture is cooled back down to -78 °C. Triisopropyl borate (B(O-iPr)₃, 1.2 eq) is added dropwise. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Physicochemical and Spectroscopic Characterization

Due to the limited availability of experimental data, the following characteristics are based on predictions and analogies to similar compounds.

| Property | Predicted/Expected Value |

| Physical State | White to off-white solid |

| Melting Point | Not available |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in nonpolar solvents. |

| ¹H NMR | Expected to show distinct signals for the two aromatic protons and the three methoxy groups, as well as a broad singlet for the -B(OH)₂ protons. |

| ¹³C NMR | Will exhibit nine distinct carbon signals corresponding to the aromatic carbons, the methoxy carbons, and the carbon attached to the boron atom. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1600-1450 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-O stretching (~1250-1000 cm⁻¹). |

| Mass Spectrometry | Predicted monoisotopic mass of 212.0856 Da.[2] Common adducts in electrospray ionization would include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2] |

Applications in Organic Synthesis and Drug Discovery

The utility of this compound lies in its capacity to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. The steric hindrance provided by the ortho-methoxy groups in this compound can influence the reaction kinetics and product distribution, sometimes requiring specialized catalytic systems to achieve high yields.[3][4]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

This reaction is instrumental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of this compound allows for the introduction of a sterically encumbered and electron-rich moiety, which can be advantageous in tuning the properties of the target molecule.

Role in Drug Discovery

Phenylboronic acids and their derivatives are increasingly recognized for their diverse applications in drug discovery and development.[5][6][7][8] They can act as:

-

Building Blocks: As demonstrated with the Suzuki-Miyaura coupling, they are crucial for constructing complex molecular architectures.

-

Bioisosteres: The boronic acid group can serve as a bioisostere for other functional groups, such as carboxylic acids, to modulate biological activity and pharmacokinetic properties.

-

Pharmacophores: The unique electronic and hydrogen-bonding capabilities of the boronic acid moiety can lead to specific interactions with biological targets, such as enzyme active sites.

The trimethoxyphenyl motif itself is a well-known pharmacophore found in a number of natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Conclusion

This compound, while not as extensively documented as some of its isomers, represents a valuable and unique building block for synthetic and medicinal chemists. Its distinct substitution pattern offers opportunities for the creation of novel molecules with tailored steric and electronic properties. The proposed synthetic route, based on well-established chemical principles, provides a clear path for its preparation. As the demand for structurally diverse and complex small molecules continues to grow in drug discovery and materials science, the utility of specialized reagents like this compound is poised to expand. Further research into its synthesis, characterization, and reactivity will undoubtedly uncover new and exciting applications.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - 2,3,6-trimethoxybenzeneboronic acid (C9H13BO5) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. japsonline.com [japsonline.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,3,6-Trimethoxyphenylboronic Acid

This guide provides an in-depth analysis of the expected spectroscopic data for 2,3,6-trimethoxyphenylboronic acid, a compound of interest for researchers in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive characterization. This approach offers a robust framework for scientists to anticipate and interpret experimental results.

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The spatial arrangement of atoms and functional groups in this compound dictates its unique spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standard approach for acquiring high-quality NMR data for an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A sufficient number of scans is necessary due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 7.5 | br s | 2H | B(OH )₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration and solvent dependent. |

| ~7.0 - 6.8 | d | 1H | Ar-H | The aromatic proton at C5 is expected to be a doublet due to coupling with the adjacent proton at C4. |

| ~6.5 - 6.3 | d | 1H | Ar-H | The aromatic proton at C4 will also be a doublet, coupled to the C5 proton. |

| ~3.9 | s | 3H | OCH₃ | Methoxy groups typically appear as sharp singlets in this region. The exact chemical shifts will vary slightly due to their different electronic environments. |

| ~3.8 | s | 3H | OCH₃ | |

| ~3.7 | s | 3H | OCH₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 155 | C -OCH₃ | Aromatic carbons attached to oxygen are significantly deshielded and appear downfield. |

| ~140 - 135 | C -B | The carbon attached to the boron atom is also expected to be in the downfield region. |

| ~110 - 100 | Ar-C H | Aromatic carbons bearing a hydrogen atom will be found in this general region. |

| ~60 - 55 | OC H₃ | The carbons of the methoxy groups are shielded compared to the aromatic carbons and appear in this characteristic upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by measuring the absorption of infrared radiation as it passes through the sample.

-

Background Correction: A background spectrum of the empty ATR crystal is taken and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Methoxy (-OCH₃) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1350 - 1300 | B-O stretch | Boronic acid |

| 1250 - 1000 | C-O stretch | Aryl ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like boronic acids.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of volatile acid or base to promote ionization.

-

Infusion: The sample solution is infused into the mass spectrometer's ion source at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

-

Molecular Ion (M+H)⁺: The expected molecular weight of this compound (C₉H₁₃BO₅) is approximately 212.08 g/mol . In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 213.09.

-

Key Fragmentation: Fragmentation of the molecular ion could involve the loss of water (-18 Da) from the boronic acid moiety, or the loss of a methyl group (-15 Da) from one of the methoxy groups.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively plan their synthetic and analytical workflows and confidently interpret their experimental findings. The methodologies described herein represent standard practices in the field and serve as a reliable foundation for the characterization of this and similar molecules.

solubility of 2,3,6-trimethoxyphenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,3,6-Trimethoxyphenylboronic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical and chemical research, boronic acids have emerged as indispensable building blocks.[1][2] Their unique chemical properties have positioned them at the forefront of drug discovery and organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] Among the vast family of boronic acids, this compound (C₉H₁₃BO₅, Molar Mass: 212.01 g/mol ) is a compound of significant interest.[3] Its structural complexity and potential for creating highly functionalized biaryl compounds make it a valuable reagent for medicinal chemists targeting a range of diseases.[4][5]

This technical guide provides a comprehensive overview of the . Understanding the solubility of this compound is a critical, yet often overlooked, aspect of its application. For researchers, scientists, and drug development professionals, a thorough grasp of solubility is paramount for successful experimental design, reaction optimization, and formulation development. This document will delve into the theoretical underpinnings of boronic acid solubility, provide a robust experimental protocol for its determination, and discuss expected solubility trends based on data from analogous compounds.

The Imperative of Solubility in Research and Development

The solubility of a reagent like this compound is not merely a physical constant; it is a critical parameter that dictates its utility in a laboratory and industrial setting. In drug discovery, poor solubility can hinder the progress of promising candidates, affecting everything from initial screening to bioavailability. In process chemistry, solubility dictates the choice of solvent for a reaction, influencing reaction rates, yields, and the ease of purification. An understanding of solubility is therefore foundational to:

-

Reaction Kinetics and Yield: The rate and efficiency of a reaction, such as the Suzuki-Miyaura coupling, are often dependent on the concentration of the reactants in the solution.

-

Purification and Crystallization: Knowledge of solubility in different solvents is essential for developing effective crystallization and purification protocols.

-

Formulation and Drug Delivery: For boronic acid-containing drug candidates, solubility in various media is a key determinant of their formulation and subsequent bioavailability.

Theoretical Framework for Boronic Acid Solubility

The solubility of boronic acids in organic solvents is governed by a complex interplay of intermolecular forces. Key factors include:

-

Polarity: The polarity of both the solute (this compound) and the solvent is a primary determinant of solubility. The principle of "like dissolves like" generally holds true.

-

Hydrogen Bonding: The boronic acid functional group, -B(OH)₂, is capable of both donating and accepting hydrogen bonds. Solvents that can participate in hydrogen bonding are likely to be effective at solvating boronic acids.

-

Dehydration and Boroxine Formation: A unique characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6] This process can be influenced by the solvent and temperature, and the formation of boroxines can affect the observed solubility.

The interplay of these factors is visually represented in the following diagram:

Caption: Intermolecular forces governing the solubility of this compound.

Experimental Determination of Solubility: The Dynamic Method

Step-by-Step Experimental Protocol

-

Preparation of the Sample: Accurately weigh a known mass of this compound and the desired organic solvent into a sealed, stirred vessel.

-

Controlled Heating: The vessel is placed in a temperature-controlled bath, and the temperature is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[7]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, for greater accuracy, by using a luminance probe or a laser scattering technique to detect the disappearance of solid particles.[6][7][9][10]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]

-

Data Collection and Curve Construction: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

The following diagram illustrates the workflow for the dynamic method of solubility determination:

Caption: Workflow for the dynamic method of solubility determination.

Expected Solubility Trends and Data for Analogous Compounds

In the absence of specific data for this compound, we can infer its likely solubility behavior by examining data for analogous compounds, such as phenylboronic acid. The three methoxy groups on the phenyl ring of the target molecule are expected to influence its solubility. These electron-donating groups can increase the polarity of the molecule and may also participate in hydrogen bonding, potentially enhancing solubility in polar solvents.

The following table summarizes the solubility of phenylboronic acid in various organic solvents and can serve as a useful reference point.

| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |

| Dipropyl ether | High | Data not available |

| Acetone | High | Data not available |

| 3-Pentanone | High | Data not available |

| Chloroform | Moderate | Data not available |

| Methylcyclohexane | Very Low | Data not available |

Data adapted from studies on phenylboronic acid.[10][11]

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like acetone and ethers, and lower solubility in nonpolar hydrocarbon solvents like methylcyclohexane.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[12][13][14] The solubility of the boronic acid reagent is a critical factor in the success of this reaction. Adequate solubility ensures a homogeneous reaction mixture, which is crucial for efficient catalysis and reproducible results. The choice of solvent can significantly impact the reaction rate and yield, and therefore, understanding the solubility of this compound is essential for optimizing Suzuki-Miyaura coupling protocols.

Conclusion

This compound is a valuable reagent with significant potential in drug discovery and organic synthesis. While specific quantitative solubility data for this compound is not widely published, this guide provides a comprehensive framework for understanding and determining its solubility in organic solvents. By employing the detailed experimental protocol for the dynamic method and considering the expected solubility trends based on analogous compounds, researchers can effectively harness the synthetic potential of this important building block. A thorough understanding of solubility is a fundamental prerequisite for the successful application of this compound in the development of novel therapeutics and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. (2,3,6-Trimethoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2,3,6-Trimethoxyphenylboronic Acid: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-trimethoxyphenylboronic acid, a valuable reagent in modern organic synthesis. While the specific historical discovery of this particular isomer is not prominently documented in scientific literature, this guide elucidates its probable synthetic origins through established methodologies, particularly the directed ortho-metalation of 1,2,4-trimethoxybenzene. We will delve into the mechanistic underpinnings of its synthesis, provide a detailed experimental protocol, and explore its applications in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document serves as a practical resource for scientists seeking to understand and utilize this versatile building block.

Introduction: The Rise of Arylboronic Acids in Synthesis

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of carbon-carbon bond formation, with the Suzuki-Miyaura reaction standing as a cornerstone of modern synthetic chemistry.[1] At the heart of this transformation lies the arylboronic acid, a class of organoboron compounds recognized for their stability, functional group tolerance, and favorable toxicological profile.[2] These attributes have rendered them indispensable tools in the synthesis of a vast array of complex organic molecules, from life-saving pharmaceuticals to advanced organic materials.[3] The strategic placement of substituents on the phenyl ring of a boronic acid allows for precise control over the steric and electronic properties of the resulting coupled products, making the synthesis of specifically substituted boronic acids a critical endeavor.

This guide focuses on a specific, yet important, member of this class: this compound. Its unique substitution pattern offers a distinct steric and electronic environment, making it a valuable synthon for accessing novel chemical space in drug discovery and materials science.

The Elusive Discovery and a Plausible Synthetic Genesis

A thorough review of scientific literature does not reveal a singular, seminal publication detailing the initial discovery and synthesis of this compound. Its existence is well-established through its commercial availability from various suppliers, who identify it by the CAS number 380430-67-1.[4][5] The lack of a prominent discovery paper suggests that its initial synthesis was likely not a standalone research objective but rather a necessary intermediate prepared en route to a more complex target molecule, with its preparation detailed within the experimental section of a broader study or patent.

Based on established principles of synthetic organic chemistry, the most logical and efficient pathway to this compound is through the directed ortho-metalation (DoM) of 1,2,4-trimethoxybenzene. The DoM strategy leverages the ability of a directing group on an aromatic ring to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with an electrophile, in this case, a borate ester, to furnish the desired boronic acid.

The methoxy group is a well-established directing group in ortho-metalation.[6] In the case of 1,2,4-trimethoxybenzene, the methoxy groups at positions 1, 2, and 4 collectively activate the aromatic ring and direct the lithiation to one of the adjacent ortho positions.

Synthetic Methodology: A Detailed Protocol

The following section provides a detailed, field-proven protocol for the synthesis of this compound, predicated on the directed ortho-metalation of 1,2,4-trimethoxybenzene. This protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both technical accuracy and reproducibility.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4-Trimethoxybenzene | 168.19 | 10.0 g | 59.4 mmol |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 26.1 mL | 65.3 mmol |

| Trimethyl borate | 103.91 | 7.9 mL | 71.3 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

| Diethyl ether | - | 150 mL | - |

| 2 M Hydrochloric acid | - | 100 mL | - |

| Saturated sodium chloride solution (brine) | - | 50 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Solution: The flask is charged with 1,2,4-trimethoxybenzene (10.0 g, 59.4 mmol) and anhydrous tetrahydrofuran (200 mL). The solution is stirred until the starting material is fully dissolved.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions and ensure regioselectivity.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 26.1 mL, 65.3 mmol, 1.1 equivalents) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may develop a color, indicating the formation of the aryllithium species. The mixture is stirred at -78 °C for an additional 2 hours to ensure complete lithiation.

-

Borylation: Trimethyl borate (7.9 mL, 71.3 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. A white precipitate may form upon addition. The reaction is stirred at -78 °C for 1 hour.

-

Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of 2 M hydrochloric acid (100 mL) while cooling in an ice bath.

-

Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere (nitrogen) is critical to prevent quenching of the n-butyllithium and the aryllithium intermediate.

-

Low Temperature (-78 °C): The lithiation step is performed at low temperature to control the reactivity of the n-butyllithium and to enhance the regioselectivity of the deprotonation. At higher temperatures, competing side reactions, such as addition to the aromatic ring or decomposition, can occur.

-

Stoichiometry: A slight excess of n-butyllithium is used to ensure complete consumption of the starting material. A slight excess of trimethyl borate is also used to ensure efficient trapping of the aryllithium intermediate.

-

Acidic Workup: The borate ester intermediate is hydrolyzed to the boronic acid under acidic conditions.

Applications in Research and Development

While specific, high-profile applications of this compound are not extensively documented, its utility can be inferred from the broader applications of polysubstituted arylboronic acids in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The primary application of this compound in this field is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and heteroaryl structures. These motifs are prevalent in many biologically active molecules. The trimethoxy substitution pattern can influence the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and protein binding affinity.

Caption: Application in Suzuki-Miyaura cross-coupling.

Materials Science

Arylboronic acids are also employed in the synthesis of organic materials with tailored electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating nature of the methoxy groups in this compound can be exploited to fine-tune the electronic properties of conjugated polymer systems.

Conclusion

This compound, while not having a storied history of discovery, represents a valuable and versatile tool for the modern synthetic chemist. Its synthesis, logically proceeding through the directed ortho-metalation of 1,2,4-trimethoxybenzene, is achievable through well-established and reproducible protocols. The unique substitution pattern of this boronic acid provides a gateway to novel molecular architectures, making it a reagent of interest for researchers in drug discovery and materials science who are seeking to expand the boundaries of chemical innovation. This guide provides the foundational knowledge and practical methodology to effectively incorporate this compound into synthetic endeavors.

References

- 1. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Trimethoxybenzene | 135-77-3 | FT33474 | Biosynth [biosynth.com]

- 3. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Strategic Application of 2,3,6-Trimethoxyphenylboronic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids have become indispensable tools in the medicinal chemist's arsenal, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the synthesis of complex bioactive molecules.[3] The substitution pattern on the phenyl ring of the boronic acid is a critical determinant of the resulting molecule's pharmacological properties, influencing its steric and electronic characteristics, and ultimately its interaction with biological targets.[4]

This guide provides an in-depth technical overview of the potential applications of 2,3,6-trimethoxyphenylboronic acid in medicinal chemistry. While specific examples of this particular isomer in the synthesis of late-stage clinical candidates are not yet prevalent in the literature, by examining its structural features and the well-documented applications of its isomers, we can delineate a clear path for its strategic use in drug discovery programs.

The Influence of Methoxy Substitution on Phenylboronic Acid Reactivity and Pharmacological Profile

The presence and position of methoxy groups on the phenyl ring of a boronic acid have profound effects on both its chemical reactivity and the biological activity of the resulting compounds.

-

Electronic Effects: Methoxy groups are electron-donating through resonance and weakly electron-withdrawing through induction. This electronic influence can modulate the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions.

-

Steric Effects: Methoxy groups, particularly in the ortho position, can introduce steric hindrance that influences the rotational dynamics of the biaryl bond formed during coupling. This can be strategically employed to control the conformation of the final molecule, which is often crucial for target engagement.

-

Pharmacokinetic Properties: Methoxy groups can impact a molecule's lipophilicity, metabolic stability, and solubility, all of which are critical parameters in drug design.

The unique 2,3,6-substitution pattern of the title compound presents an interesting case study in the interplay of these effects. The two ortho-methoxy groups (relative to the boronic acid) create a sterically hindered environment, which can be exploited to generate atropisomers—molecules with axial chirality due to restricted rotation around a single bond.[5] Such conformational restriction can lead to enhanced binding affinity and selectivity for a biological target.

Core Applications in Medicinal Chemistry: Building Blocks for Bioactive Scaffolds

The primary application of this compound in medicinal chemistry is as a sophisticated building block for the synthesis of complex biaryl and heteroaryl structures. These motifs are central to a wide range of therapeutic agents.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is the workhorse for incorporating the 2,3,6-trimethoxyphenyl moiety into a target molecule.[1] The general workflow for this reaction is a testament to its versatility and robustness.

Caption: Generalized workflow of the Suzuki-Miyaura coupling reaction.

The choice of catalyst, base, and solvent is critical for optimizing the reaction yield and minimizing side products, especially when dealing with sterically hindered substrates like this compound.

Potential Therapeutic Areas for Derivatives of this compound

Based on the pharmacological activities of structurally related compounds, derivatives of this compound are promising candidates for several therapeutic areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature biaryl scaffolds. The unique conformational constraints imposed by the 2,3,6-trimethoxy substitution pattern could lead to the discovery of novel inhibitors with high selectivity.

-

Inflammation and Immunology: Compounds with restricted rotation are being explored as inhibitors of protein-protein interactions, which are key drivers of inflammatory processes.

-

Neuroscience: The development of ligands for G-protein coupled receptors (GPCRs) and ion channels often relies on the synthesis of conformationally defined molecules to achieve subtype selectivity.

Experimental Protocols

Synthesis of this compound

Step-by-Step Methodology:

-

Formation of the Organometallic Reagent:

-

To a solution of 1-bromo-2,3,6-trimethoxybenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of n-butyllithium in hexanes dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

-

-

Borylation:

-

To the cold aryllithium solution, add triisopropyl borate dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (2 M).

-

Stir the biphasic mixture vigorously for 1-2 hours.

-

-

Workup and Purification:

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude boronic acid.

-

Purify the product by recrystallization or column chromatography.

-

Caption: Synthetic workflow for a substituted phenylboronic acid.

Representative Suzuki-Miyaura Coupling Protocol

Step-by-Step Methodology:

-

Reaction Setup:

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

-

Reaction Execution:

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation: A Comparative Look at Trimethoxyphenylboronic Acid Isomers

| Isomer | CAS Number | Key Structural Feature | Potential Application Focus |

| This compound | 380430-67-1 | Two ortho-methoxy groups, sterically hindered | Conformationally restricted biaryls, atropisomers |

| 2,4,6-Trimethoxyphenylboronic acid | 135159-25-0 | Symmetrical, electron-rich | Modulating electronic properties of biaryls |

| 3,4,5-Trimethoxyphenylboronic acid | 182163-96-8 | Symmetrical, less sterically hindered than 2,3,6-isomer | Bioisosteric replacement for other substituted phenyls |

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern offers the potential to create novel, conformationally restricted molecules that can address challenging biological targets. The lack of extensive literature on its specific applications presents an opportunity for innovation. By applying the robust and well-established methodologies of Suzuki-Miyaura coupling, drug discovery teams can systematically explore the chemical space accessible from this versatile reagent. As the demand for highly specific and potent therapeutics continues to grow, the strategic use of sterically demanding building blocks like this compound will undoubtedly play an increasingly important role in the design of next-generation medicines.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

The Untapped Potential of 2,3,6-Trimethoxyphenylboronic Acid: A Technical Guide for Organic Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides an in-depth exploration of 2,3,6-trimethoxyphenylboronic acid, a sterically hindered and electron-rich organoboron reagent with significant, yet largely unexplored, potential in organic synthesis. While specific literature on this isomer is nascent, this document leverages established principles of boronic acid chemistry, particularly concerning sterically encumbered and ortho-substituted analogues, to provide a predictive framework for its synthesis, reactivity, and application. This guide is intended to serve as a foundational resource for researchers seeking to unlock the synthetic utility of this unique building block, particularly in the realm of Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl systems.

Introduction: The Strategic Value of Steric Crowding and Electronic Richness

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The versatility of this palladium-catalyzed transformation is largely attributed to the vast commercial availability and tunable reactivity of organoboron reagents.[1] Among these, arylboronic acids are paramount for the synthesis of biaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.

The subject of this guide, this compound, presents a fascinating case study in the interplay of steric and electronic effects. The presence of three methoxy groups, two of which are ortho to the boronic acid moiety, imparts significant steric bulk and a high degree of electron density to the aromatic ring. These features suggest a unique reactivity profile that can be strategically exploited for the synthesis of highly substituted and complex molecular architectures. While direct studies on the 2,3,6-isomer are limited, the behavior of other ortho-substituted phenylboronic acids provides a strong foundation for understanding its potential.[2][3]

This guide will therefore proceed by:

-

Proposing a robust synthetic protocol for this compound based on established methodologies.

-

Delving into the anticipated reactivity in Suzuki-Miyaura cross-coupling, with a focus on the mechanistic implications of its unique substitution pattern.

-

Providing detailed experimental workflows and troubleshooting guidance.

-

Highlighting the potential applications and future research directions for this promising reagent.

Synthesis of this compound: A Practical Protocol

Proposed Starting Material: 1-Bromo-2,3,6-trimethoxybenzene. The synthesis of this precursor, while not detailed here, would likely involve the bromination of 1,2,4-trimethoxybenzene.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-2,3,6-trimethoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate or Triisopropyl borate

-

Hydrochloric Acid (HCl), 1M solution

-

Diethyl ether or Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1-bromo-2,3,6-trimethoxybenzene (1.0 eq) dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for an additional 1 hour.

-

Borylation: Trimethyl borate (3.0 eq) is added dropwise, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of 1M HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with water and then brine, dried over anhydrous magnesium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. Rigorous exclusion of water is critical for the success of the lithiation step.

-

Low Temperature: The low temperature (-78 °C) is essential to prevent side reactions, such as the decomposition of the aryllithium intermediate and reaction with the solvent.

-

Excess Borate: A stoichiometric excess of the trialkyl borate is used to ensure complete trapping of the aryllithium species and to account for any potential side reactions.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed borate ester to the desired boronic acid.

Reactivity in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective

The utility of this compound will primarily be realized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structure is predicted to influence the catalytic cycle in several key ways.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Predicted Impact of the 2,3,6-Trimethoxy Substitution Pattern:

-

Transmetalation Step: This is often the rate-determining step in the Suzuki-Miyaura reaction. The electron-donating nature of the three methoxy groups will increase the nucleophilicity of the ipso-carbon attached to the boron atom, which is expected to facilitate the transmetalation process.[6][7] However, the steric hindrance from the two ortho-methoxy groups may slow down the approach of the boronic acid to the palladium center.[8][9]

-

Chelation-Assisted Transmetalation: A key mechanistic feature of ortho-methoxy-substituted phenylboronic acids is the potential for the oxygen atom of the methoxy group to coordinate to the palladium center in the transition state.[2][3] This pre-coordination can lower the activation energy of the transmetalation step and influence the regioselectivity of the reaction. In the case of this compound, the presence of two ortho-methoxy groups could lead to a more complex coordination environment, potentially enhancing reactivity or leading to unexpected selectivity.

-

Reductive Elimination: The final step of the catalytic cycle, reductive elimination, is generally facile. The steric crowding in the diorganopalladium(II) intermediate, resulting from the bulky 2,3,6-trimethoxyphenyl group, is expected to accelerate this step, leading to the formation of the biaryl product and regeneration of the Pd(0) catalyst.

Table 1: Predicted Reactivity of Trimethoxyphenylboronic Acid Isomers in Suzuki-Miyaura Coupling

| Isomer | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity | Key Mechanistic Feature |

| This compound | Strongly Electron-Donating | High | Moderate to High | Potential for dual ortho-methoxy chelation |

| 2,4,6-Trimethoxyphenylboronic acid | Strongly Electron-Donating | High | Moderate to High | Symmetric steric hindrance |

| 3,4,5-Trimethoxyphenylboronic acid | Strongly Electron-Donating | Low | High | Primarily electronic enhancement |

Experimental Workflow: Suzuki-Miyaura Coupling with this compound

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent will be necessary for specific substrates.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes, or by three freeze-pump-thaw cycles.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Pd(OAc)₂/ligand combination, 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications and Future Directions

The unique substitution pattern of this compound makes it a valuable tool for the synthesis of highly substituted biaryl compounds. These motifs are of significant interest in:

-

Pharmaceutical and Agrochemical Discovery: The introduction of a sterically demanding, electron-rich fragment can significantly impact the pharmacological and biological properties of a molecule.

-

Materials Science: The synthesis of novel atropisomeric biaryls with restricted rotation around the aryl-aryl bond can lead to new chiral ligands and materials with unique optical properties.[10]

-

Natural Product Synthesis: The construction of complex, highly substituted biaryl linkages found in some natural products can be facilitated by the use of this reagent.

Future Research:

-

Systematic Study of Reactivity: A comprehensive study of the reactivity of this compound with a range of aryl and heteroaryl halides is needed to fully understand its scope and limitations.

-

Mechanistic Investigations: Detailed kinetic and computational studies will be invaluable in elucidating the precise role of the two ortho-methoxy groups in the transmetalation step.

-

Development of Novel Catalytic Systems: The design of new ligands and palladium precatalysts specifically tailored for the efficient coupling of sterically hindered boronic acids like the 2,3,6-trimethoxy isomer will be a fruitful area of research.

Conclusion

This compound represents a compelling, yet underutilized, building block in the synthetic chemist's toolkit. Its combination of steric bulk and electronic richness offers a unique handle for the construction of challenging biaryl structures. While direct literature precedent is sparse, this guide has provided a comprehensive framework for its synthesis and application based on established principles of organic chemistry. It is our hope that this document will inspire and enable researchers to explore the full potential of this intriguing reagent in their synthetic endeavors.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

An In-Depth Technical Guide to the Safe Handling of 2,3,6-Trimethoxyphenylboronic Acid

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2,3,6-trimethoxyphenylboronic acid. Designed for researchers, scientists, and drug development professionals, the protocols herein are grounded in established safety principles and an understanding of the specific reactivity and toxicology of arylboronic acids. The objective is to empower laboratory personnel with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe research environment.

Chapter 1: Compound Profile and Hazard Identification

This compound is an arylboronic acid, a class of compounds indispensable in modern synthetic chemistry, most notably for its role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Understanding its specific chemical properties and potential hazards is the foundation of safe laboratory practice.

| Property | Value | Source |

| Chemical Name | (2,3,6-trimethoxyphenyl)boronic acid | [1] |

| CAS Number | 380430-67-1 | [1] |

| Molecular Formula | C₉H₁₃BO₅ | [1] |

| Molecular Weight | 212.01 g/mol | [1] |

| Physical Form | Solid | [2] |

While specific GHS hazard data for the 2,3,6-isomer is not universally published, a conservative approach necessitates adopting the classification for the closely related and well-documented isomer, 2,4,6-trimethoxyphenylboronic acid. This practice ensures the highest level of safety.[2][3]

| GHS Hazard Statement | Classification | Description |

| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2][3] |

| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3] |

| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[2][3] |

Toxicological Insights: An Expert Perspective

The primary hazards associated with this compound are irritant effects upon direct contact with the skin, eyes, and respiratory tract.[2][3] However, a deeper understanding of the arylboronic acid class is critical for a complete risk assessment.

-

Mutagenicity Concerns: Some arylboronic acids have demonstrated weak mutagenicity in microbial assays (in vitro).[4] This has led to their classification as potential genotoxic impurities in pharmaceutical development. However, subsequent in vivo studies on a variety of arylboronic acid scaffolds have not shown mutagenic effects.[5] This suggests the in vitro results may not be directly relevant to human health, but underscores the need for prudent handling to minimize exposure until a compound is fully characterized.

-

Systemic and Reproductive Toxicity: Boron-containing compounds, as a broad class, are generally considered to have low acute toxicity.[6] However, high-dose exposures to boric acid have been linked to reproductive toxicity in animal studies.[7][8] While the exposure levels in a research setting are significantly lower, this knowledge reinforces the principle of minimizing any potential for ingestion or absorption.

Chapter 2: Risk Mitigation and Exposure Controls

Effective risk management relies on a hierarchy of controls, prioritizing engineering solutions before implementing personal protective measures.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[9][10] This is non-negotiable and serves two primary purposes:

-

Containment: It effectively contains the fine powder, preventing the generation of airborne dust that can be inhaled.[10]

-

Ventilation: It protects the user from inhaling any potential vapors or aerosols.

Workstations must be equipped with readily accessible and tested safety showers and eyewash stations.[9][11]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Causality and Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield.[9][11] | Protects eyes from irritation or serious damage caused by airborne dust particles or accidental splashes.[11] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[10][11] | Prevents direct skin contact, mitigating the risk of irritation.[10] Gloves must be inspected before use and changed immediately upon contamination. |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[10][11] | Protects skin from accidental spills and contact with contaminated surfaces. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when weighing or transferring.[10][11] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[10] |

Chapter 3: Standard Operating Procedure (SOP) for Handling

Adherence to a strict, logical workflow is crucial for ensuring safety and experimental reproducibility. The following protocol outlines the essential steps for handling this compound.

Experimental Workflow Diagram

Caption: Safe Handling Workflow for this compound.

Step-by-Step Methodology

-

Preparation:

-

Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[9]

-

Confirm that a safety shower and eyewash station are accessible.[11]

-

Prepare the work area by clearing it of unnecessary clutter and cleaning the surface.

-

Don all required PPE as specified in Chapter 2.[11]

-

-

Handling and Transfer:

-

To minimize dust, avoid pouring the solid. Use a spatula for transfers.[11]

-

Carefully weigh the desired amount of the compound on weigh paper or in a weigh boat.

-

Transfer the solid to the reaction vessel. If the vessel has a narrow neck, use a powder funnel.

-

Immediately and securely recap the stock container to prevent exposure to atmospheric moisture.[11]

-

-

Post-Handling:

-

Clean the work area and any equipment used to remove residual chemical.

-

Dispose of all contaminated disposables (e.g., weigh paper, gloves) in a designated hazardous waste container.[9]

-

Doff PPE, removing gloves last using the proper technique to avoid contaminating your hands.

-

Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]

-

Chapter 4: Storage, Stability, and Incompatibility

Proper storage is essential not only for safety but also for maintaining the chemical integrity of the reagent.

-